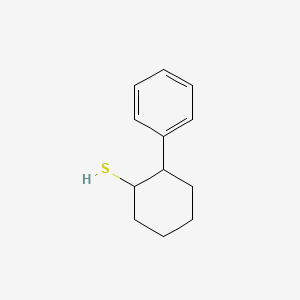

2-Phenylcyclohexane-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16S |

|---|---|

Molecular Weight |

192.32 g/mol |

IUPAC Name |

2-phenylcyclohexane-1-thiol |

InChI |

InChI=1S/C12H16S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 |

InChI Key |

HKMOXMVOWRRYLL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylcyclohexane 1 Thiol

Established and Emerging Synthetic Pathways

The preparation of 2-phenylcyclohexane-1-thiol can be achieved through several synthetic routes, which are outlined below. These methods often involve the transformation of functional groups on the cyclohexane (B81311) ring.

Direct synthetic routes to this compound are those that introduce the thiol group in a single or a few straightforward steps from readily available starting materials. One such potential, though less commonly documented, direct approach is the hydrothiolation of 1-phenylcyclohexene. This reaction involves the addition of a thiol-containing reagent, such as hydrogen sulfide (B99878) or a synthetic equivalent, across the double bond of the alkene. Metal-free, atmospheric oxygen-mediated radical hydrothiolation has been reported for a variety of alkenes and thiols, presenting a potentially green and efficient method. researchgate.net

Another direct approach could involve the Pinner reaction, which traditionally converts a nitrile to an imino ester. wikipedia.org A modification of this reaction using hydrogen sulfide could potentially yield a thionoester, which upon reduction would provide the desired thiol. wikipedia.org However, the application of this method to cyclic systems for thiol synthesis is not extensively documented.

Indirect methods are more common for the synthesis of this compound and typically involve the preparation of a precursor molecule, most notably trans-2-phenylcyclohexanol, which is then converted to the target thiol.

A primary route to racemic trans-2-phenylcyclohexanol involves the copper-catalyzed Grignard reaction of phenylmagnesium bromide with cyclohexene (B86901) oxide. orgsyn.org This precursor alcohol can then be converted to the thiol through several methods:

Mitsunobu Reaction: The alcohol can be reacted with a thiolating agent like thioacetic acid under Mitsunobu conditions (using reagents such as diethylazodicarboxylate (DEAD) and triphenylphosphine). organic-chemistry.orgatlanchimpharma.comtcichemicals.com This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon. The resulting thioacetate (B1230152) can then be hydrolyzed under basic conditions to yield the thiol.

Conversion to a Halide or Sulfonate: The alcohol can be converted into a good leaving group, such as a bromide, chloride, or a sulfonate ester (e.g., mesylate or tosylate). google.ttgoogle.com Subsequent nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, affords the thiol. prepchem.commasterorganicchemistry.com This SN2 reaction also proceeds with inversion of configuration.

Xanthate Formation and Pyrolysis (Chugaev Elimination): While the Chugaev elimination is primarily a method for alkene synthesis via the pyrolysis of xanthates, the xanthate intermediate itself is synthesized from the alcohol. loyolacollege.edu A related approach could involve the formation of an S-methyl xanthate from 2-phenylcyclohexanol (B1664101), which has been reported. uga.edu Instead of elimination, the xanthate could potentially be hydrolyzed to the thiol.

| Precursor Molecule | Reagents for Conversion to Thiol | Key Intermediate |

| trans-2-Phenylcyclohexanol | 1. Thioacetic acid, DEAD, PPh₃2. Base (e.g., NaOH) | 2-Phenylcyclohexyl thioacetate |

| trans-2-Phenylcyclohexanol | 1. PBr₃ or SOCl₂ or MsCl/TsCl2. NaSH or Thiourea | 2-Phenylcyclohexyl halide/sulfonate |

| 1-Phenylcyclohexene | H₂S, radical initiator or catalyst | Not applicable |

Strategies for Stereoselective Synthesis

The presence of two stereocenters in this compound means it can exist as different stereoisomers. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is of significant interest, particularly for its potential applications as a chiral ligand or auxiliary.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral compounds. For this compound, this can be approached by the asymmetric hydrothiolation of 1-phenylcyclohexene. While specific catalysts for the asymmetric hydrothiolation of 1-phenylcyclohexene are not widely reported, research into the asymmetric hydrofunctionalization of alkenes is an active area. researchgate.net

Another strategy involves the asymmetric ring-opening of cyclohexene oxide with a phenyl nucleophile in the presence of a chiral catalyst, followed by conversion of the resulting alcohol to the thiol with inversion of configuration.

Chiral auxiliaries are commonly employed to induce stereoselectivity in chemical reactions. In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the formation of a specific stereoisomer. For instance, a lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexanol can provide the (-)-(1R,2S) enantiomer. researchgate.net This enantiomerically enriched alcohol can then be used in subsequent reactions.

The conversion of an enantiomerically pure alcohol, such as (1R,2S)-trans-2-phenylcyclohexanol, to the corresponding thiol via methods known to proceed with inversion of stereochemistry (e.g., Mitsunobu reaction or SN2 displacement of a sulfonate) would be expected to yield the (1S,2S)-2-phenylcyclohexane-1-thiol.

| Chiral Auxiliary/Method | Precursor | Resulting Enantiomer of Alcohol | Expected Enantiomer of Thiol (via inversion) |

| Lipase (B570770) (e.g., Pseudomonas fluorescens) | Racemic trans-2-phenylcyclohexyl chloroacetate (B1199739) | (-)-(1R,2S)-trans-2-Phenylcyclohexanol | (1S,2S)-2-Phenylcyclohexane-1-thiol |

| Sharpless Asymmetric Dihydroxylation | 1-Phenylcyclohexene | (+)-(1S,2R)-trans-2-Phenylcyclohexanol | (1R,2R)-2-Phenylcyclohexane-1-thiol |

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. The most prominent biocatalytic approach relevant to the synthesis of enantiopure this compound is the kinetic resolution of its precursor, trans-2-phenylcyclohexanol, or its esters. orgsyn.orgwikipedia.org

Lipases, such as those from Pseudomonas fluorescens or Candida rugosa, have been successfully used to selectively hydrolyze one enantiomer of racemic trans-2-phenylcyclohexyl chloroacetate or acetate, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, both in high enantiomeric excess. orgsyn.orgwikipedia.orgox.ac.ukpsu.edu For example, the lipase from Pseudomonas fluorescens selectively hydrolyzes the ester of the (-)-enantiomer of trans-2-phenylcyclohexanol. wikipedia.org

While direct enzymatic synthesis of this compound has not been extensively reported, the availability of enantiopure alcohol precursors through biocatalysis provides a crucial starting point for the synthesis of enantiopure thiols.

Optimization of Reaction Conditions for Yield and Stereochemical Control

The conversion of a secondary alcohol like 2-phenylcyclohexan-1-ol to a thiol typically involves the activation of the hydroxyl group to facilitate its substitution by a sulfur nucleophile. Two primary, stereochemically reliable methods are the Mitsunobu reaction and the conversion to a sulfonate ester followed by nucleophilic substitution. Both pathways generally proceed with an inversion of configuration at the carbon atom bearing the hydroxyl group.

Method 1: The Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of a secondary alcohol to a thioester in a single step, which can then be hydrolyzed to the desired thiol. researchgate.netwikipedia.org This reaction is renowned for its clean inversion of stereochemistry, making it a powerful tool for controlling the configuration of the final product. tutorchase.comorganic-chemistry.org The reaction involves activating the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org Thioacetic acid (AcSH) is a commonly used sulfur nucleophile in this transformation. ias.ac.inmdpi.com

The key to optimizing this reaction lies in the careful control of reagents, solvent, and temperature to maximize the formation of the desired thioacetate intermediate and minimize side products.

Table 1: Optimization of Mitsunobu Reaction Conditions

| Entry | Phosphine (equiv.) | Azodicarboxylate (equiv.) | Solvent | Temperature (°C) | Yield of Thioacetate (%) | Stereochemical Outcome |

|---|---|---|---|---|---|---|

| 1 | PPh₃ (1.1) | DEAD (1.1) | THF | 25 | 75 | Complete Inversion |

| 2 | PPh₃ (1.5) | DEAD (1.5) | THF | 0 to 25 | 85 | Complete Inversion |

| 3 | PPh₃ (1.5) | DIAD (1.5) | Toluene (B28343) | 0 | 90 | Complete Inversion |

| 4 | PBu₃ (1.5) | DIAD (1.5) | THF | 0 | 88 | Complete Inversion |

| 5 | PPh₃ (1.5) | DIAD (1.5) | DCM | -20 to 0 | 82 | Complete Inversion |

Reagent Stoichiometry: Using a slight excess (1.5 equivalents) of both the phosphine and the azodicarboxylate (Entry 2 vs. 1) often improves the reaction yield by ensuring the complete consumption of the starting alcohol.

Choice of Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) as it can lead to higher yields and easier purification due to the differing solubility of its hydrazine (B178648) byproduct (Entry 3). wikipedia.org

Solvent Effects: Anhydrous tetrahydrofuran (B95107) (THF) is a standard solvent for the Mitsunobu reaction. However, other non-polar aprotic solvents like toluene can also be effective and may enhance the reaction rate or yield in certain cases (Entry 3).

Temperature Control: The reaction is typically initiated at a low temperature (0 °C or below) before being allowed to warm to room temperature. wikipedia.org This helps to control the initial exothermic reaction between the phosphine and the azodicarboxylate and can prevent the formation of side products.

Hydrolysis of the Thioacetate: The resulting thioacetate is a stable intermediate that can be purified before being hydrolyzed to the final thiol. This hydrolysis is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. mdpi.com Care must be taken to perform the hydrolysis under an inert atmosphere to prevent the oxidation of the resulting thiol to a disulfide.

Method 2: Conversion to Sulfonate Ester and Nucleophilic Substitution

Step 1: Formation of the Sulfonate Ester

The alcohol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base, such as pyridine, which also acts as the solvent, or a non-nucleophilic base like triethylamine (B128534) in a solvent like dichloromethane (B109758) (DCM).

Step 2: Nucleophilic Substitution with Thioacetate

The purified sulfonate ester is then treated with a source of the thioacetate anion, such as potassium thioacetate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Table 2: Optimization of Sulfonate Ester Substitution

| Entry | Leaving Group | Sulfur Nucleophile | Solvent | Temperature (°C) | Yield of Thioacetate (%) | Stereochemical Outcome |

|---|---|---|---|---|---|---|

| 1 | OMs | KSAc | Acetone | 56 (reflux) | 80 | Complete Inversion |

| 2 | OTs | KSAc | DMF | 80 | 92 | Complete Inversion |

| 3 | OTs | NaSAc | DMF | 80 | 90 | Complete Inversion |

| 4 | OTs | KSAc | DMSO | 80 | 91 | Complete Inversion |

| 5 | OTs | CsSAc | DMF | 60 | 94 | Complete Inversion |

Choice of Leaving Group: Both mesylates (OMs) and tosylates (OTs) are excellent leaving groups. Tosylates are often preferred as they are crystalline and easier to purify (Entry 2 vs. 1).

Solvent: Polar aprotic solvents like DMF and DMSO are ideal for S_N2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity (Entries 2 and 4).

Temperature: Heating is generally required to drive the substitution reaction to completion in a reasonable timeframe. Temperatures between 60-100 °C are typical.

Nucleophile: Potassium thioacetate (KSAc) is a commonly used and effective nucleophile. ias.ac.in The use of cesium thioacetate (CsSAc) can sometimes lead to higher yields at lower temperatures due to the increased solubility and reactivity of the "naked" thioacetate anion (Entry 5).

Hydrolysis: As with the Mitsunobu route, the final step is the hydrolysis of the thioacetate intermediate to the thiol under basic conditions. amazonaws.com

By carefully selecting and optimizing the reaction conditions for either the Mitsunobu reaction or the sulfonate displacement pathway, this compound can be synthesized with high yield and, crucially, with predictable and controlled stereochemistry, affording the desired stereoisomer from the corresponding alcohol precursor.

Chemical Transformations and Reaction Mechanisms of 2 Phenylcyclohexane 1 Thiol

Reactivity of the Thiol Functional Group

The thiol group is the primary center of reactivity in 2-phenylcyclohexane-1-thiol. Its sulfur atom, with its lone pairs of electrons and ability to exist in multiple oxidation states, engages in a diverse array of chemical transformations.

Oxidation Pathways and Mechanisms

The oxidation of thiols is a fundamental process that can lead to a variety of sulfur-containing functional groups, depending on the oxidant and reaction conditions. For this compound, these transformations would primarily involve the sulfur atom.

Mild oxidizing agents, such as iodine (I₂) or atmospheric oxygen, typically induce the oxidative coupling of two thiol molecules to form a disulfide. chemistrysteps.commasterorganicchemistry.com This reaction proceeds through the formation of a thiyl radical intermediate, which then dimerizes. In the case of this compound, this would yield bis(2-phenylcyclohexyl) disulfide.

Stronger oxidizing agents like hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), or ozone (O₃) can further oxidize the thiol group. masterorganicchemistry.comrsc.org The initial two-electron oxidation of the corresponding thiolate anion by hydrogen peroxide generates a sulfenic acid (R-SOH). nih.govrsc.org This intermediate is often highly reactive and can undergo further oxidation to a sulfinic acid (R-SO₂H) and subsequently to a sulfonic acid (R-SO₃H). rsc.orgnih.gov Alternatively, the sulfenic acid can react with another molecule of the thiol to form the disulfide. rsc.org The steric hindrance from the phenylcyclohexyl group might influence the relative rates of these competing pathways.

| Oxidizing Agent | Typical Product(s) | General Mechanism |

| Mild (e.g., I₂, O₂) | Disulfide (RSSR) | Radical coupling |

| Strong (e.g., H₂O₂, m-CPBA) | Sulfenic acid (RSOH), Sulfinic acid (RSO₂H), Sulfonic acid (RSO₃H) | Two-electron oxidation steps |

Nucleophilic and Electrophilic Reactivity Profiles

The thiol group of this compound exhibits both nucleophilic and, under certain conditions, electrophilic character.

Nucleophilic Reactivity: Thiols are more acidic than their alcohol counterparts, and thus, the corresponding thiolate anions (RS⁻) are readily formed in the presence of a base. chemistrysteps.commsu.edu This thiolate is an excellent nucleophile due to the high polarizability and soft nature of the sulfur atom. masterorganicchemistry.comlibretexts.org As such, the 2-phenylcyclohexane-1-thiolate anion would readily participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). libretexts.orglibretexts.org The large size of the sulfur atom also makes the thiolate a weaker base compared to an alkoxide, which means that with secondary alkyl halides, Sₙ2 reactions are favored over competing E2 elimination reactions. chemistrysteps.com Thiols can also act as nucleophiles in their neutral form, for example, by reacting with epoxides in a ring-opening reaction. youtube.com

Electrophilic Reactivity: While the thiol group itself is not strongly electrophilic, its derivatives can be. For instance, the sulfenic acid intermediate formed during oxidation is electrophilic and can react with nucleophiles, including another thiol molecule. rsc.org Furthermore, reactions with reagents like N-chlorosuccinimide can generate a sulfenyl chloride (RSCl), a potent electrophile that reacts rapidly with nucleophiles. rsc.orgrsc.org Recent developments have also shown that hypervalent iodine reagents can be used for the electrophilic vinylation of thiols. nih.gov

Radical Reactions and Their Mechanistic Implications

The S-H bond in thiols is significantly weaker than the O-H bond in alcohols, making it susceptible to homolytic cleavage to form a thiyl radical (RS•). chemistrysteps.com This radical can be generated by one-electron oxidation or through initiation by other radical species. nih.govnih.gov

Thiyl radicals are key intermediates in several important reactions. One of the most common is the thiol-ene "click" reaction, where a thiyl radical adds across a carbon-carbon double bond (an ene). alfa-chemistry.comwikipedia.org This reaction proceeds via a chain mechanism involving an anti-Markovnikov addition of the thiyl radical to the alkene, followed by a hydrogen atom transfer from another thiol molecule to the resulting carbon-centered radical, which propagates the radical chain. wikipedia.orgresearchgate.net The 2-phenylcyclohexane-1-thiyl radical could, therefore, be used to functionalize alkenes.

Thiyl radicals can also participate in hydrogen atom transfer (HAT) reactions with other organic molecules. nih.gov They can abstract hydrogen atoms from C-H bonds, leading to the formation of carbon-centered radicals, which can then undergo further reactions, potentially leading to protein degradation in biological contexts. nih.gov The recombination of two thiyl radicals is the termination step that forms a disulfide. mdpi.com

Desulfurization Processes Involving this compound

Desulfurization, the removal of sulfur from a molecule, is a critical process in both industrial applications, such as the hydrodesulfurization of fossil fuels, and in synthetic organic chemistry.

Hydrogenolytic Desulfurization Mechanisms

Hydrogenolytic desulfurization (HDS) is the process of cleaving carbon-sulfur bonds and replacing them with carbon-hydrogen bonds, typically using hydrogen gas and a metal catalyst at high temperatures and pressures. nih.gov In the context of petroleum refining, organosulfur compounds like thiols are removed to prevent the release of sulfur oxides upon combustion. researchgate.net

The two primary mechanisms for the HDS of compounds like thiophene (B33073) are direct desulfurization (DDS) and hydrogenation-desulfurization (HYD). uu.nl

DDS Pathway: This involves the direct cleavage of the C-S bond on the catalyst surface, followed by hydrogenation of the resulting fragments.

HYD Pathway: This pathway involves the initial hydrogenation of the ring system (in the case of thiophenes) to weaken the C-S bond, which is then cleaved.

For an aliphatic thiol like this compound, the mechanism would likely involve adsorption onto the catalyst surface (e.g., CoMoS) followed by direct cleavage of the C-S bond (hydrogenolysis). nih.govuu.nl The presence of the phenyl group may influence the molecule's adsorption onto the catalyst.

In synthetic chemistry, desulfurization can be achieved under milder conditions using various reagents. Radical-based methods, often initiated by reagents like triethylborane (B153662) or specific radical initiators in the presence of a hydrogen atom donor like tributyltin hydride or a thiol, can effectively replace the -SH group with a hydrogen atom. ucl.ac.ukresearchgate.net

Investigating Cleavage of Carbon-Sulfur Bonds

The cleavage of the C–S bond is the key step in desulfurization. This bond is weaker than a C-C or C-O bond, making its cleavage feasible. cas.cn In HDS, transition metal surfaces play a crucial role in activating this bond. uu.nlnih.gov Organometallic complexes of metals like molybdenum, tungsten, and rhenium have been studied as models to understand the fundamental steps of C-S bond activation. acs.orgacs.orgiastate.edu These studies show that the metal center can insert into the C-S bond, leading to its cleavage. For instance, highly reactive tungsten complexes have been shown to mediate the complete desulfurization of various organosulfur compounds. acs.org

Recent methods in organic synthesis have focused on the desulfurization of thiols for nucleophilic substitution, where the C-SH bond is activated by a phosphine (B1218219)/iodine system to be replaced by a variety of nucleophiles. cas.cn Another approach involves electrochemical methods, which offer a green alternative by using an electric current to reduce the C-S bond, avoiding the need for metal catalysts or harsh reagents. ucl.ac.uk

Reactivity of the Cyclohexane (B81311) Ring and Phenyl Moiety

The reactivity of this compound is characterized by the distinct chemical behaviors of its three main components: the thiol group, the cyclohexane ring, and the phenyl group.

While specific studies on the ring transformations of this compound are not prevalent, the general reactivity of substituted cyclohexanes can be considered. Ring-opening reactions are common for strained three- or four-membered rings like epoxides and aziridines, where nucleophilic attack relieves ring strain. thieme-connect.de The six-membered cyclohexane ring is significantly more stable and does not readily undergo ring-opening unless under harsh conditions that cleave carbon-carbon bonds.

Rearrangements can occur under conditions that generate carbocation intermediates. dss.go.th For example, the reaction of aliphatic amines with nitrous acid can lead to rearrangements via an alkyldiazonium ion that decomposes to a carbocation. dss.go.th In the context of this compound, such conditions could potentially lead to hydride or phenyl shifts if a carbocation were formed on the cyclohexane ring, leading to isomeric structures. However, specific mechanisms for this compound are not extensively detailed in the literature.

The cyclohexane ring in this compound can undergo both hydrogenation and dehydrogenation. Dehydrogenation of the cyclohexane ring would yield a phenyl-substituted cyclohexene (B86901) or ultimately the aromatic biphenyl (B1667301) system, with concurrent release of hydrogen gas (H2). This process is often catalyzed by platinum-based catalysts at elevated temperatures (e.g., 350 °C). nih.gov For instance, single-site platinum catalysts on ceria (Pt1/CeO2) have shown extremely high activity for the dehydrogenation of cyclohexane and methylcyclohexane. nih.gov

Conversely, hydrogenation of the phenyl group is also possible, which would convert the phenyl moiety into a second cyclohexane ring, yielding 2-cyclohexycyclohexane-1-thiol. The hydrogenation of diphenyl to phenylcyclohexane (B48628) and subsequently to dicyclohexyl has been demonstrated using Raney nickel catalysts. rsc.org The choice between hydrogenation of the aromatic ring and dehydrogenation of the cycloalkane ring is largely determined by reaction conditions such as temperature and hydrogen pressure. nih.govgoogle.com

Table 2: Hydrogenation/Dehydrogenation Reactions

| Reaction | Product(s) | Typical Catalyst | Reference |

| Dehydrogenation of Cyclohexane Ring | Phenylcyclohexene, Biphenyl, H₂ | Pt/CeO₂, Pt/γ-Al₂O₃ | nih.gov |

| Hydrogenation of Phenyl Ring | 2-Cyclohexylcyclohexane-1-thiol | Raney Nickel | rsc.org |

The phenyl group of this compound is susceptible to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is electron-rich and readily undergoes electrophilic aromatic substitution. The cyclohexylthiol substituent is considered an ortho-, para-directing group due to the electron-donating nature (via hyperconjugation and weak inductive effect) of the alkyl portion. Therefore, electrophiles such as nitronium ions (NO2+), halogen cations (e.g., Br+), or acylium ions would preferentially add to the ortho and para positions of the phenyl ring.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for simple benzene rings and typically requires either the presence of strong electron-withdrawing groups (like -NO2) on the ring or extremely harsh reaction conditions. masterorganicchemistry.compressbooks.publibretexts.org The phenyl ring in this compound is not "activated" towards traditional NAS because it lacks such electron-withdrawing groups. pressbooks.pub The reaction proceeds through an addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing substituents. masterorganicchemistry.comlibretexts.org An alternative pathway for unactivated aryl halides is the elimination-addition (benzyne) mechanism, which occurs under very strong basic conditions. masterorganicchemistry.com Given the structure of this compound, standard nucleophilic aromatic substitution on the phenyl ring is not an expected pathway under typical laboratory conditions.

Stereochemical Investigations and Conformational Analysis of 2 Phenylcyclohexane 1 Thiol

Conformational Preferences of the Cyclohexane (B81311) Ring

Like most substituted cyclohexanes, 2-phenylcyclohexane-1-thiol adopts a non-planar chair conformation to minimize angular and torsional strain. The stability of the molecule is highly dependent on the spatial arrangement of its phenyl and thiol substituents.

The cyclohexane ring is not static; it undergoes a rapid "ring flip" or "chair-chair interconversion" at room temperature. ubc.ca During this process, the ring passes through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. The boat conformation is a high-energy intermediate, and the twist-boat is slightly more stable, but both are significantly less stable than the chair forms. ubc.ca

The energy barrier for the chair-to-chair interconversion in cyclohexane itself is approximately 10-11 kcal/mol. For substituted cyclohexanes like this compound, this barrier can be modified, but the chair conformers remain the most populated states by a significant margin. The interconversion results in all axial substituents becoming equatorial and vice-versa. nih.gov This rapid equilibrium is fundamental to the conformational analysis of the molecule.

The orientation of the phenyl and thiol groups as either axial or equatorial is the primary determinant of conformational stability. This preference is quantified by "A-values," which represent the free energy difference between a conformer with a substituent in the axial position versus the equatorial position. masterorganicchemistry.commasterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

| Substituent | A-Value (kcal/mol) |

| Phenyl (C₆H₅) | ~3.0 |

| Thiol/Mercapto (SH) | ~1.2 |

Data sourced from multiple organic chemistry resources. ubc.cachegg.com

Cis Isomer Analysis: For cis-2-phenylcyclohexane-1-thiol, one substituent must be axial and the other equatorial in any given chair conformation. The ring flip interchanges these positions.

Conformer A (Axial Phenyl, Equatorial Thiol): The steric strain is dominated by the large phenyl group in the axial position. The estimated strain is approximately 3.0 kcal/mol.

Conformer B (Equatorial Phenyl, Axial Thiol): The strain is from the axial thiol group, estimated at 1.2 kcal/mol. chegg.com

Therefore, Conformer B, with the bulkier phenyl group in the equatorial position, is the more stable chair conformation for the cis isomer by about 1.8 kcal/mol.

Trans Isomer Analysis: For trans-2-phenylcyclohexane-1-thiol, the substituents are either both axial (diaxial) or both equatorial (diequatorial).

Conformer C (Diequatorial): Both groups are in the sterically favored equatorial positions. However, a gauche interaction between the adjacent substituents introduces some strain, estimated to be around 1.0 kcal/mol. chegg.com

Conformer D (Diaxial): Both groups are in the sterically hindered axial positions. The total strain is the sum of their A-values: 3.0 kcal/mol (for phenyl) + 1.2 kcal/mol (for thiol) = 4.2 kcal/mol.

Clearly, Conformer C, with both substituents equatorial, is significantly more stable than the diaxial conformation. The trans isomer is therefore expected to exist almost exclusively in the diequatorial conformation.

Characterization of Stereoisomers

This compound has two chiral centers (at C-1 and C-2), leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The relative stereochemistry describes the orientation of the substituents relative to each other, designated as cis or trans. In the cis isomers—(1R,2S) and (1S,2R)—the phenyl and thiol groups are on the same face of the ring. In the trans isomers—(1R,2R) and (1S,2S)—they are on opposite faces. gumed.edu.pl

The absolute stereochemistry at each chiral center is designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. For example, the IUPAC name for one specific stereoisomer is (1R,2S)-2-phenylcyclohexane-1-thiol. gumed.edu.pl

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the relative stereochemistry. ethernet.edu.etscribd.com

¹H NMR: The coupling constants (J-values) between the protons on C-1 and C-2 can distinguish between cis and trans isomers. A large trans-diaxial coupling (J ≈ 10-13 Hz) would be expected for the major conformer of the trans isomer, while smaller axial-equatorial or equatorial-equatorial couplings (J ≈ 2-5 Hz) would be seen for the cis isomer. pacific.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can detect through-space proximity between protons. For the cis isomer, a NOE correlation would be expected between the C-1 and C-2 protons, whereas for the trans isomer, such a correlation would be weak or absent.

Determining the absolute configuration typically requires a chiral method, such as X-ray crystallography of a single crystal or the use of chiral derivatizing agents. researchgate.net

Since the stereoisomers of this compound are enantiomeric pairs (cis: (1R,2S)/(1S,2R) and trans: (1R,2R)/(1S,2S)), they cannot be separated by standard chromatographic or distillation techniques. Chiral resolution or enantioselective synthesis is required.

Enantioselective Synthesis: One effective strategy is to synthesize the target molecule from a chiral precursor. For instance, the analogous compound trans-2-phenyl-1-cyclohexanol (B1200244) can be prepared in high enantiomeric purity via methods like the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, followed by selective reduction. orgsyn.org The resulting chiral alcohol can then be converted to the corresponding thiol.

Enzymatic Resolution: Lipase-catalyzed kinetic resolution is a common method for separating enantiomers of related alcohols like trans-2-phenylcyclohexanol. orgsyn.orgresearchgate.net This involves the enzyme selectively catalyzing a reaction (e.g., acylation) on one enantiomer, allowing the reacted and unreacted enantiomers to be separated. A similar enzymatic approach could potentially be applied to the thiol or a derivative.

Chiral Chromatography: This method involves separating enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). researchgate.net The thiol can be derivatized with a suitable agent to facilitate detection and separation on a CSP column. For example, chiral thiols can be derivatized and resolved on columns containing teicoplanin or cyclodextrin-based phases. researchgate.netresearchgate.net

Intramolecular Interactions Governing Conformation

Beyond the dominant steric repulsions (1,3-diaxial interactions), more subtle intramolecular forces play a role in the conformational preferences of this compound.

The most significant of these is the potential for an S-H···π interaction . This is a type of weak hydrogen bond where the slightly acidic proton of the thiol group interacts with the electron-rich π-system of the phenyl ring. nih.govacs.org This interaction is stabilizing and would be most favorable in conformers where the thiol group can orient itself towards the face of the benzene (B151609) ring. For the trans-diequatorial isomer, rotation around the C-C bond connecting the phenyl group could allow for such a stabilizing interaction. Similarly, in the more stable cis conformer (equatorial phenyl, axial thiol), an S-H···π interaction could potentially occur, further influencing the conformational equilibrium. acs.org Studies on similar molecules like 2-phenylethanethiol (B1584568) have confirmed that the S-H···π interaction is a key factor in stabilizing its global minimum energy conformation. nih.gov

Intramolecular Hydrogen Bonding (e.g., S-H···π interactions)

A key feature in the conformational analysis of this compound is the potential for an intramolecular hydrogen bond between the thiol's acidic proton and the π-electron cloud of the adjacent phenyl ring. This type of non-covalent interaction, termed an S-H···π interaction, has been recognized as a significant force in both biological and abiological systems. nih.govacs.orgacs.org

Studies on related thiol-aromatic systems have demonstrated that these interactions are not merely electrostatic but are substantially driven by favorable molecular orbital interactions. nih.govacs.orgnih.gov Specifically, the interaction involves the donation of electron density from a π donor orbital of the aromatic ring to the σ* acceptor orbital of the S-H bond. nih.govacs.org This π → σ* interaction results in a stabilization of the conformation that allows for close proximity of the thiol proton and the phenyl ring. nih.govacs.org

In the context of this compound, this intramolecular S-H···π interaction would be most pronounced in the cis-isomer, where the phenyl and thiol groups are on the same face of the cyclohexane ring. In a chair conformation, this would necessitate one of the substituents being in an axial position to allow for the appropriate spatial orientation for the interaction to occur. For instance, in a cis-1,2-disubstituted cyclohexane, one substituent is axial and the other is equatorial. If the thiol group were axial, its proton could potentially be directed towards the π-face of an equatorially positioned phenyl group. The strength of this interaction would be highly dependent on the geometry, including the distance between the thiol hydrogen and the aromatic carbons and the angle of approach. nih.govacs.org

The existence and strength of such an interaction can be inferred from spectroscopic data, such as infrared (IR) spectroscopy, where a red shift in the S-H stretching frequency would be indicative of hydrogen bonding. Computational studies on model compounds have also been instrumental in quantifying the energetic contribution of S-H···π interactions. nih.govacs.orgnih.gov

Steric and Electronic Effects on Conformation

The conformational preferences of this compound are dictated by a delicate balance of steric and electronic effects. The cyclohexane ring itself preferentially adopts a chair conformation to minimize angle and torsional strain. The substituents, however, introduce additional steric and stereoelectronic considerations.

For monosubstituted cyclohexanes, it is well-established that a substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. spcmc.ac.in In the case of cyclohexanethiol (B74751), the equatorial conformer is known to be more stable than the axial conformer by approximately 1.1 kcal/mol. aip.orgosti.govaip.org Similarly, for phenylcyclohexane (B48628), the equatorial conformation is highly favored due to the significant steric bulk of the phenyl group, which would otherwise lead to severe steric clashes with the axial hydrogens. spcmc.ac.in

In this compound, the conformational analysis is more complex, as the relative stability of the different stereoisomers and their conformers depends on the interplay between the two substituents.

For the trans-isomer, the diequatorial conformer is expected to be the most stable, as it places both the bulky phenyl group and the thiol group in the less sterically hindered equatorial positions. The alternative diaxial conformation would be highly disfavored due to significant 1,3-diaxial interactions for both substituents.

For the cis-isomer, one substituent must be axial while the other is equatorial. The determination of which group preferentially occupies the equatorial position depends on their relative A-values (conformational energies). Given the larger steric demand of the phenyl group compared to the thiol group, the conformer with the phenyl group in the equatorial position and the thiol group in the axial position is likely to be more stable. However, as discussed in the previous section, the possibility of a stabilizing S-H···π interaction in the conformer with an axial thiol group could potentially offset some of the steric strain, thereby influencing the conformational equilibrium.

Studies on the closely related 2-phenylcyclohexanol (B1664101) have shown that the stereochemical outcome of reactions can be influenced by interactions between the hydroxyl group and the phenyl ring, suggesting that such neighboring group effects are significant. pacific.edupacific.edu It is reasonable to assume that similar electronic and steric interactions are at play in this compound, governing its reactivity and conformational behavior.

The rotational orientation of the phenyl group itself is also a factor. To minimize steric hindrance with the adjacent equatorial hydrogens of the cyclohexane ring, the phenyl group is likely to orient itself perpendicular to the bisector plane of the cyclohexane chair when in the equatorial position. spcmc.ac.inbinghamton.edu

The following table summarizes the key substituents and their general conformational preferences on a cyclohexane ring:

| Compound/Substituent | More Stable Position | Reason for Preference |

| Phenyl Group | Equatorial | Avoids severe 1,3-diaxial interactions. spcmc.ac.in |

| Thiol Group | Equatorial | Minimizes 1,3-diaxial interactions. aip.orgosti.govaip.org |

| trans-2-Phenylcyclohexane-1-thiol | Diequatorial | Both bulky groups avoid steric strain. |

| cis-2-Phenylcyclohexane-1-thiol | Phenyl-equatorial, Thiol-axial | The larger phenyl group occupies the less hindered position. |

Spectroscopic and Advanced Analytical Characterization of 2 Phenylcyclohexane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidationnih.govescholarship.orgrsc.orghmdb.ca

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-Phenylcyclohexane-1-thiol. By analyzing various NMR experiments, one can determine the connectivity of atoms and the spatial relationships between them.

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic, cyclohexyl, and thiol protons.

The five protons of the phenyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.1 and 7.4 ppm. The protons on the cyclohexane (B81311) ring will resonate in the aliphatic region, generally from δ 1.2 to 2.5 ppm. The methine protons attached to the carbons bearing the phenyl (C2-H) and thiol (C1-H) groups are diastereotopic and would appear as distinct multiplets. Their chemical shifts and coupling constants are highly dependent on their axial or equatorial position and the cis/trans relationship between the two substituents. The thiol proton (S-H) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent, but it is often found between δ 1.0 and 2.0 ppm.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.1 - 7.4 | Multiplet |

| Cyclohexyl (CH₂) | 1.2 - 2.2 | Multiplets |

| Methine (C1-H) | ~3.0 - 4.0 | Multiplet |

| Methine (C2-H) | ~2.5 - 3.5 | Multiplet |

| Thiol (S-H) | 1.0 - 2.0 | Broad Singlet |

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and specific stereoisomer.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The phenyl carbons typically resonate between δ 125 and 145 ppm, while the aliphatic carbons of the cyclohexane ring appear between δ 20 and 55 ppm. The carbons directly attached to the phenyl (C-2) and thiol (C-1) groups would be shifted further downfield within the aliphatic region due to the electronic effects of the substituents.

Heteronuclear techniques like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Phenyl (quaternary, C-ipso) | 140 - 145 |

| Phenyl (CH) | 125 - 130 |

| Cyclohexyl (C-SH) | 45 - 55 |

| Cyclohexyl (C-Ph) | 50 - 60 |

| Cyclohexyl (CH₂) | 20 - 40 |

Note: These are estimated values and can be influenced by stereochemistry and solvent.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure and stereochemistry of this compound.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show cross-peaks between adjacent protons on the cyclohexane ring (e.g., C1-H with adjacent C2-H and C6-H₂ protons), confirming the connectivity of the ring system. libretexts.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. libretexts.org NOESY is crucial for determining the relative stereochemistry (cis vs. trans). For example, in a trans isomer, a NOE cross-peak between the C1-H and C2-H protons would be weak or absent if they are in a diaxial relationship, but stronger if they are in a diequatorial or axial-equatorial arrangement. It also helps in defining the preferred chair conformation of the cyclohexane ring by observing correlations between axial and equatorial protons. escholarship.orglibretexts.org

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₆S, giving it a monoisotopic mass of approximately 192.10 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 192. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the thiol radical (•SH): A common fragmentation for thiols, leading to a fragment at m/z 159.

Loss of H₂S: Elimination of hydrogen sulfide (B99878) could lead to a fragment at m/z 158, corresponding to 1-phenylcyclohexene.

Cleavage of the phenyl group: Loss of a phenyl radical (•C₆H₅) would result in a fragment at m/z 115. Conversely, the detection of a prominent phenylcation at m/z 77 is also expected.

Ring cleavage: Fragmentation of the cyclohexane ring can produce a variety of smaller aliphatic fragments.

Analysis using soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) would show a strong protonated molecule [M+H]⁺ at m/z 193, with reduced fragmentation, which is useful for confirming the molecular weight. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insightsrsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. The most definitive would be the S-H stretching vibration, which is typically weak and appears in the range of 2550-2600 cm⁻¹. Other important bands include the aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), and aromatic C=C stretching vibrations (around 1600, 1495, and 1450 cm⁻¹). The IR spectrum for the analogous alcohol, trans-2-phenylcyclohexanol, shows these C-H and C=C stretching bands. orgsyn.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and is an excellent complementary technique to IR. rsc.org The S-H stretch, though weak in the IR, often gives a distinct and readily identifiable signal in the Raman spectrum. rsc.orgrsc.org The symmetric "breathing" mode of the phenyl ring (around 1000 cm⁻¹) is also typically strong in the Raman spectrum. Conformational information can sometimes be gleaned from the low-frequency region of the Raman spectrum, which is sensitive to skeletal vibrations of the entire molecule. scispace.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| S-H | Stretch | 2550 - 2600 | Weak | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-S | Stretch | 600 - 700 | Weak-Medium | Medium |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information for a molecule in the solid state. ugr.es While no publicly available crystal structure for this compound has been identified, such an analysis would provide unambiguous proof of its molecular structure.

If a suitable crystal could be grown, X-ray crystallography would determine:

The precise bond lengths and angles of the entire molecule.

The absolute conformation of the cyclohexane ring (e.g., a perfect or distorted chair).

The exact orientation of the phenyl and thiol substituents (axial or equatorial).

The relative stereochemistry (cis or trans) of the substituents.

The intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing.

Studies on related compounds, such as derivatives of 2-phenylcyclohexanol (B1664101), have utilized X-ray crystallography to establish their absolute stereochemistry. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques, including optical rotation (OR) and circular dichroism (CD), are indispensable tools for the characterization of chiral molecules such as this compound. These methods provide critical information regarding the enantiomeric purity and the absolute configuration of a sample. Enantiomers, being non-superimposable mirror images, interact with plane-polarized light in a distinct manner, causing the plane of light to rotate in opposite directions. This phenomenon, known as optical activity, is the fundamental principle behind polarimetry.

The magnitude and direction of this rotation are unique for each enantiomer of a chiral compound and are reported as the specific rotation. A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive as the equal and opposite rotations cancel each other out. mdpi.comlibretexts.org Therefore, measuring the optical rotation of a sample of this compound can directly determine its enantiomeric purity or enantiomeric excess (ee). libretexts.orgchemistrysteps.com

Furthermore, chiroptical spectroscopy is crucial for assigning the absolute configuration (R/S designation) to the stereocenters of a molecule. While determining the absolute configuration often requires comparison with a standard of known configuration or complex quantum chemical calculations, the sign of the optical rotation ([α]) is a key experimental parameter in this process. For the enantiomers of this compound, specifically (1R,2S)-2-phenylcyclohexane-1-thiol and (1S,2R)-2-phenylcyclohexane-1-thiol, the experimental determination of their specific rotation would be the first step in assigning their respective dextrorotatory (+) or levorotatory (-) nature.

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, offers more detailed structural information. A CD spectrum provides data on the electronic transitions within the chiral molecule and can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical spectra generated through computational methods.

Despite the importance of these techniques, a review of the scientific literature and chemical databases indicates that specific experimental chiroptical data, such as the specific rotation or circular dichroism spectra for the enantiomers of this compound, are not publicly available at this time. The existence of the (1R,2S) enantiomer is noted in patent literature as a chemical intermediate, confirming its synthesis. nih.gov However, the associated chiroptical properties have not been reported.

For illustrative purposes, the chiroptical data for the structurally analogous compound, trans-2-phenyl-1-cyclohexanol (B1200244), is well-documented. For instance, the (-)-(1R,2S)-trans-2-phenyl-1-cyclohexanol enantiomer is reported to have a specific rotation of [α]D -58.1° (c=1, MeOH). This information highlights the type of data that would be essential for the full stereochemical characterization of this compound.

Data Table: Chiroptical Data for this compound

| Compound | Enantiomer | Specific Rotation ([α]) | Wavelength (nm) | Solvent | Temperature (°C) |

| This compound | (1R,2S) | Data not available | |||

| This compound | (1S,2R) | Data not available |

Computational and Theoretical Studies on 2 Phenylcyclohexane 1 Thiol

Conformational Energy Landscape Exploration

The flexibility of the cyclohexane (B81311) ring and the presence of two substituents in 2-Phenylcyclohexane-1-thiol lead to a complex conformational landscape. Understanding this landscape is crucial for predicting the molecule's behavior and properties.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nih.govnih.gov For this compound, a detailed PES can be mapped by systematically changing key dihedral angles, such as those within the cyclohexane ring and the orientation of the phenyl and thiol substituents, and calculating the energy at each point.

This mapping helps to identify the stable conformations (energy minima) and the transition states (saddle points) that connect them. nih.gov The energy barriers between different conformations determine the rates of conformational interconversion. For cyclohexane derivatives, the chair conformation is generally the most stable, but boat and twist-boat conformations can exist as transition states or higher-energy minima. utexas.edu

For this compound, the primary conformational isomers arise from the axial or equatorial positions of the phenyl and thiol groups on the cyclohexane chair. libretexts.org The relative stability of these isomers is governed by steric and electronic effects. openstax.org

Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. openstax.orgpdx.edu The phenyl group is significantly bulkier than the thiol group. Therefore, the conformer with the phenyl group in the equatorial position is expected to be more stable. youtube.com The relative energies of the different conformers can be calculated with high accuracy using DFT or ab initio methods. researchgate.net These calculations can predict the equilibrium populations of each conformer at a given temperature. researchgate.net

Table 3: Predicted Relative Stabilities of this compound Conformers (Note: This table is based on general principles of conformational analysis of substituted cyclohexanes. The energy values are illustrative.)

| Phenyl Group Position | Thiol Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Equatorial | Equatorial | 0.0 (most stable) | >95 |

| Equatorial | Axial | ~1.0 - 2.0 | <5 |

| Axial | Equatorial | > 4.0 | <<1 |

| Axial | Axial | > 5.0 | <<1 |

Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to identify and characterize molecules.

Computational chemistry software can simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). d-nb.inforesearchgate.net For this compound, DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy. d-nb.infonih.gov These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. researchgate.net Comparing the predicted spectra of different possible isomers with an experimental spectrum can be a powerful tool for structure elucidation. researchgate.net

The validation of these predicted spectroscopic parameters is achieved by comparing them with experimental data. researchgate.net The agreement between the calculated and experimental spectra provides confidence in both the computational model and the assigned structure of the molecule. Any significant discrepancies may indicate the presence of different conformers or an incorrect structural assignment.

Computational Elucidation of Reaction Mechanisms (e.g., Desulfurization)

Computational chemistry offers powerful tools to investigate the intricate mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) and other quantum mechanical methods are employed to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies. A key reaction pathway of interest is desulfurization, a critical process in the removal of sulfur from fuel feedstocks.

For this compound, computational studies can elucidate the competing mechanisms of desulfurization, such as β-elimination and hydrogenolysis. In the β-elimination pathway, the thiol undergoes a concerted or stepwise process involving the abstraction of a proton from the carbon adjacent to the sulfur-bearing carbon, leading to the formation of a double bond and the release of hydrogen sulfide (B99878). Hydrogenolysis, on the other hand, involves the direct cleavage of the carbon-sulfur bond, typically facilitated by a catalyst, with the subsequent addition of hydrogen atoms.

Theoretical calculations can predict the activation barriers for these pathways, providing insights into the reaction kinetics and the conditions that would favor one mechanism over the other. For instance, the nature of the catalyst surface, the presence of hydrogen, and the temperature can all influence the preferred reaction route. The hydrodesulfurization of 2-phenylcyclohexanethiol has been shown to proceed through β-elimination, hydrogenolysis, and dehydrogenation pathways researchgate.net.

Below is a hypothetical data table summarizing the calculated activation energies for two potential desulfurization pathways of this compound, as would be determined by DFT calculations.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Rate-Determining Step |

| β-Elimination | C-H bond activation | 25.3 | C-H bond cleavage |

| Hydrogenolysis | C-S bond cleavage | 32.8 | C-S bond scission |

This is a representative table with hypothetical data.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of this compound and its interactions with other molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing conformational changes, diffusion, and the nature of intermolecular forces.

For this compound, MD simulations can be used to study its behavior in different solvent environments. For example, in a non-polar solvent, the molecule might adopt a more compact conformation, while in a polar solvent, the thiol group could engage in hydrogen bonding with the solvent molecules, leading to a more extended conformation. These simulations can also shed light on the aggregation behavior of this compound, predicting whether it is likely to form dimers or larger clusters through intermolecular interactions such as van der Waals forces and dipole-dipole interactions.

Furthermore, MD simulations are invaluable for understanding the interaction of this compound with surfaces, such as those of catalysts used in desulfurization processes. By simulating the molecule at the catalyst interface, researchers can observe its adsorption geometry, binding energy, and the dynamic processes that precede the chemical reaction. This information is crucial for designing more efficient catalysts.

The following table outlines typical parameters that would be used in a molecular dynamics simulation of this compound in a simulated aqueous environment.

| Simulation Parameter | Value/Method | Purpose |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | Describes the potential energy of the system |

| Solvent Model | TIP3P (Transferable Intermolecular Potential 3-Point) | Represents water molecules in the simulation |

| Ensemble | NVT (Canonical) | Maintains constant number of particles, volume, and temperature |

| Temperature | 300 K | Simulates room temperature conditions |

| Pressure | 1 atm | Simulates atmospheric pressure |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events |

| Time Step | 2 fs | Integration time step for solving equations of motion |

This is a representative table with typical simulation parameters.

Q & A

Q. Key Factors Affecting Purity :

- Temperature Control : Excessive heat during substitution can lead to side reactions (e.g., oxidation to disulfides).

- Protection of Thiol Group : Thiols are prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) improve yield.

- Purification Methods : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure removes by-products like unreacted cyclohexanol .

How can spectroscopic techniques (IR, NMR, MS) distinguish this compound from its structural isomers?

Advanced Research Question

- IR Spectroscopy : The S-H stretch (2550–2600 cm⁻¹) is diagnostic for thiols. Absence of O-H stretches (~3200–3600 cm⁻¹) rules out cyclohexanol derivatives .

- ¹H NMR : The thiol proton (SH) appears as a broad singlet (~1.5–2.5 ppm). Aromatic protons (6.5–7.5 ppm) and cyclohexane chair conformation protons (1.2–2.0 ppm) confirm the structure. For stereoisomers, coupling constants (J) between axial/equatorial protons distinguish cis/trans configurations .

- Mass Spectrometry : Molecular ion peak at m/z 176 (C₁₂H₁₆S) and fragmentation patterns (e.g., loss of HS•, m/z 159) confirm the thiol group .

Q. Experimental Design :

- Stereoselective Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to produce enantiopure thiols .

- Polymer Testing : Compare DSC (glass transition temperature) and tensile strength between cis/trans thiol-containing polymers .

How can researchers resolve contradictions in reported reaction yields of this compound across different studies?

Methodological Focus

Discrepancies in yields often arise from:

- Reagent Purity : Impure thiourea reduces substitution efficiency.

- Moisture Sensitivity : Thiols react with water to form disulfides; anhydrous solvents (e.g., THF) improve reproducibility .

Q. Validation Protocol :

Control Reactions : Repeat experiments under inert vs. ambient conditions.

Quantitative Analysis : Use HPLC with UV detection (λ = 260 nm) to quantify thiol concentration .

Cross-Reference Data : Compare with thermodynamic parameters (e.g., Gibbs free energy) from computational models (DFT) .

What computational methods are effective for predicting the reactivity and tautomerism of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates energy barriers for tautomerization (thiol ↔ thione) and predicts nucleophilic reactivity at the sulfur atom.

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., polar solvents stabilize thiolate anions) .

Q. Case Study :

- Tautomer Stability : DFT (B3LYP/6-311+G**) shows thiol tautomer is 12 kcal/mol more stable than thione in vacuum .

- Reactivity Hotspots : Fukui indices identify C1 (adjacent to thiol) as the most nucleophilic site for electrophilic attacks .

How does the electronic environment of the cyclohexane ring influence the acidity of the thiol group in this compound?

Basic Research Question

The phenyl group exerts an electron-withdrawing effect via conjugation, increasing thiol acidity (lower pKa). Key

Q. Experimental Approach :

- Hammett Analysis : Correlate substituent σ values with measured pKa to quantify electronic effects .

What are the challenges in enantioselective synthesis of this compound, and how can chiral auxiliaries address them?

Advanced Research Question

Challenges include racemization during thiol group introduction and poor stereochemical control. Solutions:

- Chiral Ligands : Use (R)-BINAP in palladium-catalyzed cross-coupling to achieve >90% ee .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively acylate one enantiomer during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.